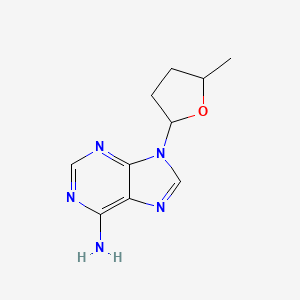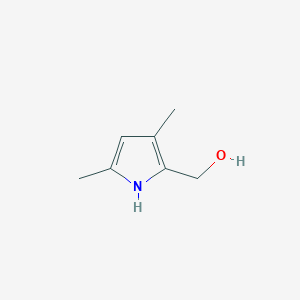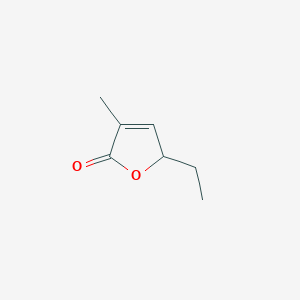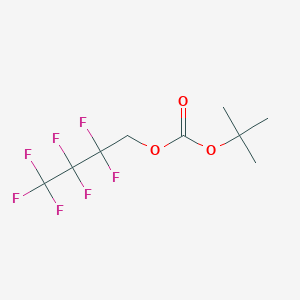
5'-Deoxydideosyadenoside
Übersicht
Beschreibung
5’-Deoxydideosyadenoside is a nucleoside analog that has been identified in various biological contexts. It is an oxidized nucleoside found in the urine of normal subjects and has shown potential biological activities, including anti-orthopoxvirus activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxydideosyadenoside typically involves the use of nucleoside chemistry techniques. One common method is the Vorbrüggen glycosylation, which involves the reaction of a silylated nucleobase with a glycosyl donor under acidic conditions . This method is efficient and widely used in both academic and industrial settings.
Industrial Production Methods
Industrial production of 5’-Deoxydideosyadenoside may involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The use of reverse-phase high-performance liquid chromatography (HPLC) and gel filtration are common methods for the purification of nucleosides .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxydideosyadenoside can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Deoxydideosyadenoside may result in the formation of various oxidized derivatives, while reduction may yield reduced nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
5’-Deoxydideosyadenoside has several scientific research applications, including:
Chemistry: Used as a model compound in nucleoside chemistry studies.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its antiviral properties, particularly against orthopoxviruses.
Industry: Used in the synthesis of other nucleoside analogs and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5’-Deoxydideosyadenoside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as a chain terminator during DNA synthesis, thereby inhibiting viral replication. The specific molecular targets and pathways involved include viral DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Deoxyadenosine: Another nucleoside analog with similar biological activities.
Tubercidin: A naturally occurring deazapurine nucleoside with significant biological activities.
Toyocamycin: Another deazapurine nucleoside with antiviral properties.
Uniqueness
5’-Deoxydideosyadenoside is unique due to its specific structure and the presence of a deoxy group at the 5’ position, which distinguishes it from other nucleoside analogs. This structural feature contributes to its unique biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
9-(5-methyloxolan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPXRNUZVTTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00917987 | |
| Record name | 9-(5-Methyloxolan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00917987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93780-27-9 | |
| Record name | NSC70385 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Methyloxolan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00917987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)


![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

